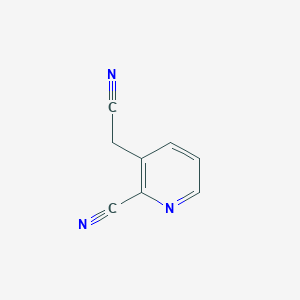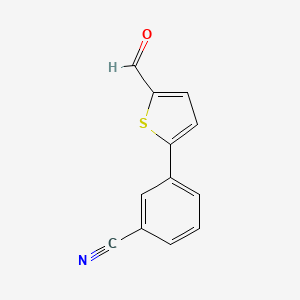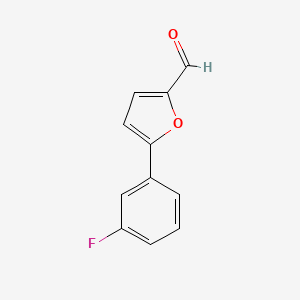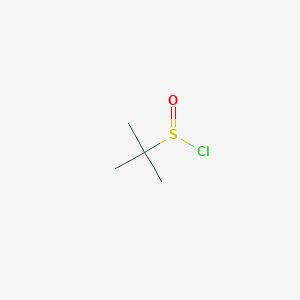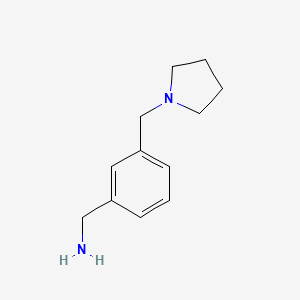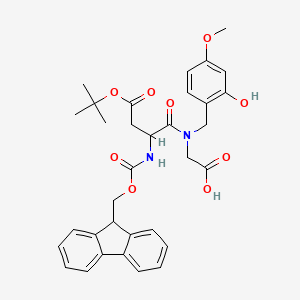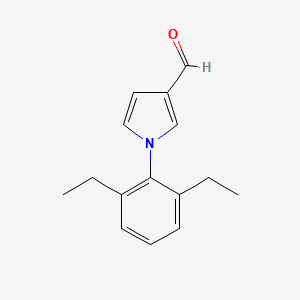
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2,6-diethylphenyl group, which is a phenyl group with ethyl substituents at the 2 and 6 positions .
Synthesis Analysis
While specific synthesis methods for “1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde” were not found, a related compound, “(2,6-diethylphenyl)- 5-oxopyrrolidine”, was synthesized and examined for its antibacterial effect .Scientific Research Applications
Application in Single-Molecule Magnetic Behavior
- Supramolecular Chains of High Nuclearity {Mn(III)25}: A study by (Giannopoulos et al., 2014) utilized a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand in coordinating paramagnetic transition metal ions. This research yielded a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior.
Biological and Antimicrobial Activities
- Antimicrobial Activity of Novel Chitosan Schiff Bases: A 2020 study by (Hamed et al.) explored the biological activity of heteroaryl pyrazole derivatives, including one structurally similar to the specified compound, showing effectiveness against various bacteria and fungi.
Synthetic Methodologies and Chemical Properties
Synthesis of Pyrrole Derivatives
The work of (Wang et al., 2017) demonstrated a synthetic method for pyrrole derivatives, offering insights into the chemical properties and potential applications of similar compounds.
Synthesis and Characterization of Novel Compounds
The synthesis of various pyrrole and pyrazole derivatives has been extensively studied, as seen in works by (Surmont et al., 2009) and (Viveka et al., 2015). These studies provide a basis for understanding the synthesis and potential applications of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde.
Future Directions
properties
IUPAC Name |
1-(2,6-diethylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-13-6-5-7-14(4-2)15(13)16-9-8-12(10-16)11-17/h5-11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADKCLODOLSPIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

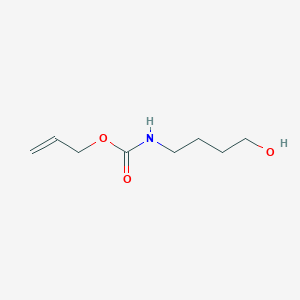
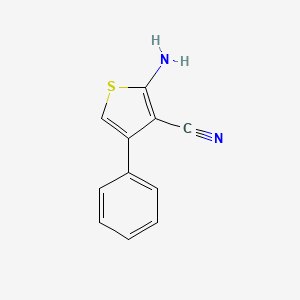

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

